1,2-Indandione, 3,3-dimethyl-
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Overview
Description
1,2-Indandione, 3,3-dimethyl- is an organic compound with the molecular formula C11H10O2. It is a derivative of indandione, characterized by the presence of two methyl groups at the 3,3-positions. This compound is known for its applications in various fields, including forensic science, organic synthesis, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2-Indandione, 3,3-dimethyl- can be synthesized through several methods. One common approach involves the Claisen condensation of ethyl acetate and dimethyl phthalate, followed by decarboxylation of the resulting product . Another method includes the Knoevenagel reaction of malononitrile with indanone derivatives in the presence of a base such as sodium acetate or piperidine .
Industrial Production Methods
Industrial production of 1,2-Indandione, 3,3-dimethyl- typically involves large-scale synthesis using the aforementioned methods. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1,2-Indandione, 3,3-dimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols or methylene groups.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Alcohols and methylene derivatives.
Substitution: Halogenated, nitrated, and sulfonated derivatives.
Scientific Research Applications
1,2-Indandione, 3,3-dimethyl- has a wide range of applications in scientific research:
Forensic Science: Used as a reagent for developing latent fingerprints on porous surfaces.
Organic Synthesis: Serves as a building block for the synthesis of various heterocyclic compounds and pharmaceuticals.
Materials Science: Utilized in the development of organic semiconductors and photoinitiators for polymerization.
Biological Research: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of 1,2-Indandione, 3,3-dimethyl- involves its interaction with specific molecular targets and pathways. In forensic applications, it reacts with amino acids present in fingerprints, forming highly fluorescent products that can be visualized under specific lighting conditions . In biological systems, the compound may interact with enzymes and cellular components, leading to various biochemical effects .
Comparison with Similar Compounds
1,2-Indandione, 3,3-dimethyl- can be compared with other similar compounds such as:
1,3-Indandione: A β-diketone with similar structural features but different reactivity and applications.
Indanone: Another indane derivative used in the synthesis of biologically active molecules.
Diphenadione: A synthetic anticoagulant with a longer active half-life compared to warfarin.
The uniqueness of 1,2-Indandione, 3,3-dimethyl- lies in its specific structural modifications, which confer distinct chemical and physical properties, making it suitable for specialized applications in various fields.
Properties
CAS No. |
20651-88-1 |
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Molecular Formula |
C11H10O2 |
Molecular Weight |
174.20 g/mol |
IUPAC Name |
3,3-dimethylindene-1,2-dione |
InChI |
InChI=1S/C11H10O2/c1-11(2)8-6-4-3-5-7(8)9(12)10(11)13/h3-6H,1-2H3 |
InChI Key |
XEBYAZZOVDAJAQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2=CC=CC=C2C(=O)C1=O)C |
Origin of Product |
United States |
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